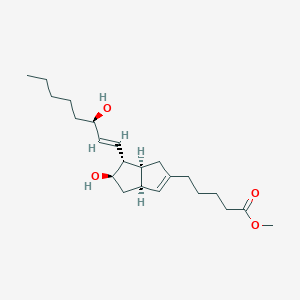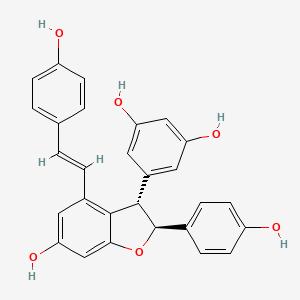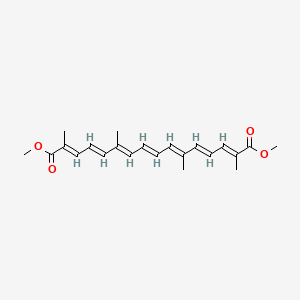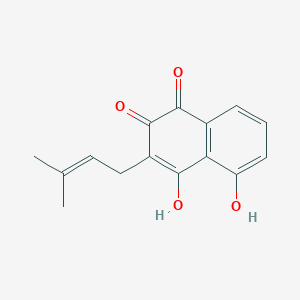
プニチク酸
概要
説明
Punicic acid, also known as trichosanic acid, is a polyunsaturated fatty acid with the chemical formula C18H30O2. It is characterized by three conjugated double bonds, specifically in the 9-cis, 11-trans, and 13-cis positions. This compound is predominantly found in pomegranate (Punica granatum) seed oil, where it constitutes approximately 65% of the fatty acids . It is also present in the seed oils of snake gourd and bitter gourd .
科学的研究の応用
Punicic acid has garnered significant attention for its potential therapeutic applications. It has been shown to exhibit a wide range of bioactivities, including:
Anti-cancer: Punicic acid has demonstrated anti-invasive activity against prostate cancer cells.
Anti-diabetes: It helps in regulating blood glucose levels and improving insulin sensitivity.
Anti-obesity: Studies have shown that punicic acid can reduce body fat and improve lipid metabolism.
Antioxidant: It has strong antioxidative properties, protecting cells from oxidative stress.
Anti-inflammatory: Punicic acid reduces inflammation by modulating the expression of inflammatory cytokines.
作用機序
Target of Action
Punicic acid, the main bioactive component of pomegranate seed oil, primarily targets peroxisome proliferator-activated receptors (PPARs) . PPARs play a crucial role in the regulation of cellular differentiation, development, and metabolism . In addition, punicic acid can also interact with GLUT4 protein and calpain , which are involved in the formation of beta-amyloid deposits and tau hyperphosphorylation .
Mode of Action
Punicic acid decreases oxidative damage and inflammation by increasing the expression of PPARs . It can also reduce beta-amyloid deposits formation and tau hyperphosphorylation by increasing the expression of GLUT4 protein and inhibiting calpain hyperactivation .
Biochemical Pathways
Punicic acid affects several biochemical pathways. It stimulates adiponectin secretion and up-regulates GLUT4 expression and translocation in adipocytes . This is possibly mediated by the high binding affinity of punicic acid to PPARγ . Furthermore, punicic acid treatment improves glucose uptake and prevents changes in mitochondrial proteins associated with dysfunction in insulin-resistant states such as diabetes .
Result of Action
The action of punicic acid results in a decrease in oxidative damage and inflammation . It also leads to a reduction in beta-amyloid deposits and tau hyperphosphorylation, which are associated with neurodegenerative diseases . In addition, punicic acid has been shown to be effective against various chronic diseases .
Action Environment
The action of punicic acid can be influenced by environmental factors. For instance, the regulation of intestinal microflora has been identified as a crucial factor and an effective strategy to reverse obesity-related hyperlipidemia and non-alcoholic fatty liver disease . .
生化学分析
Biochemical Properties
Punicic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in lipid metabolism and glucose homeostasis . Punicic acid acts as an agonist for PPARs, thereby influencing the transcription of genes related to fatty acid oxidation and adipogenesis. Additionally, punicic acid is converted to conjugated linoleic acid in the body, which further interacts with enzymes involved in lipid metabolism .
Cellular Effects
Punicic acid exerts various effects on different cell types and cellular processes. It has been shown to reduce inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB) and decreasing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) . In adipocytes, punicic acid promotes lipid oxidation and reduces lipid accumulation, thereby combating obesity . In cancer cells, punicic acid induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Furthermore, punicic acid enhances insulin sensitivity and glucose uptake in muscle cells, contributing to improved metabolic health .
Molecular Mechanism
The molecular mechanism of punicic acid involves several pathways. As an agonist of PPARs, punicic acid modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . It inhibits the activation of NF-κB, reducing the production of inflammatory cytokines . Punicic acid also influences the expression of genes related to apoptosis and cell proliferation, thereby exerting anti-cancer effects . Additionally, punicic acid enhances the activity of antioxidant enzymes, reducing oxidative stress and protecting cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of punicic acid have been observed to change over time. Studies have shown that punicic acid remains stable under standard laboratory conditions, retaining its bioactivity for extended periods . Long-term exposure to punicic acid has been associated with sustained anti-inflammatory and anti-obesity effects in animal models . The degradation of punicic acid can occur under extreme conditions, such as high temperatures and prolonged exposure to light .
Dosage Effects in Animal Models
The effects of punicic acid vary with different dosages in animal models. Low to moderate doses of punicic acid have been shown to improve lipid metabolism, reduce inflammation, and enhance insulin sensitivity without causing adverse effects . High doses of punicic acid may lead to toxicity and adverse effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the therapeutic benefits of punicic acid while minimizing potential risks.
Metabolic Pathways
Punicic acid is involved in several metabolic pathways. It is primarily metabolized to conjugated linoleic acid in the body, which further participates in lipid metabolism . The conversion of punicic acid to conjugated linoleic acid is catalyzed by enzymes such as fatty acid desaturase . Punicic acid also influences the activity of enzymes involved in fatty acid oxidation, promoting the breakdown of lipids and reducing lipid accumulation . Additionally, punicic acid modulates the expression of genes related to glucose metabolism, enhancing insulin sensitivity and glucose uptake .
Transport and Distribution
Punicic acid is transported and distributed within cells and tissues through various mechanisms. It is incorporated into cell membranes, where it exerts its effects on lipid metabolism and cell signaling . Punicic acid is also transported in the bloodstream, bound to lipoproteins, and distributed to different tissues, including adipose tissue, muscle, and liver . The transport and distribution of punicic acid are influenced by factors such as lipid solubility and the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of punicic acid plays a crucial role in its activity and function. Punicic acid is primarily localized in the cell membrane, where it interacts with membrane-bound receptors and enzymes involved in lipid metabolism . It can also be found in the cytoplasm, where it influences various cellular processes, including gene expression and signal transduction . The localization of punicic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
Punicic acid can be synthesized through the dehydration and isomerization of secondary oxidation products of linoleic and alpha-linolenic acids . This process involves the removal of water molecules and the rearrangement of double bonds to form the conjugated system characteristic of punicic acid.
Industrial Production Methods
The primary natural source of punicic acid is pomegranate seed oil, which contains about 80% punicic acid . Industrial production typically involves the extraction of oil from pomegranate seeds, followed by purification processes to isolate punicic acid. Due to the limited availability of pomegranate seeds, there is ongoing research into producing punicic acid using engineered microorganisms through modern fermentation technology .
化学反応の分析
Types of Reactions
Punicic acid undergoes various chemical reactions, including:
Oxidation: Punicic acid can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Isomerization: The conjugated double bonds can undergo isomerization to form different geometric isomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used.
Isomerization: Heat and catalysts such as acids or bases can facilitate the isomerization process.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Saturated fatty acids.
Isomerization: Different geometric isomers of punicic acid.
類似化合物との比較
Punicic acid is structurally similar to other conjugated linolenic acids, such as:
Alpha-eleostearic acid: Found in bitter gourd, it has similar conjugated double bonds but differs in the position and geometry of these bonds.
Calendic acid: Found in pot marigold, it has a different arrangement of double bonds compared to punicic acid.
Jacaric acid: Found in jacaranda seeds, it also has conjugated double bonds but with different positional isomers.
Catalpic acid: Found in catalpa seeds, it has a similar structure but different double bond positions.
Punicic acid is unique due to its specific arrangement of double bonds and its high concentration in pomegranate seed oil, making it a potent bioactive compound with diverse therapeutic applications .
特性
CAS番号 |
544-72-9 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC名 |
(9E,11Z,13E)-octadeca-9,11,13-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7-,10-9+ |
InChIキー |
CUXYLFPMQMFGPL-MRZTUZPCSA-N |
SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O |
異性体SMILES |
CCCC/C=C/C=C\C=C\CCCCCCCC(=O)O |
正規SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O |
melting_point |
44 - 45 °C |
物理的記述 |
Solid |
同義語 |
punicic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism of action of punicic acid is still under investigation, research suggests that it exerts its effects through multiple pathways:
- PPARγ Activation: Punicic acid has been shown to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] This activation leads to increased glucose uptake, enhanced adiponectin secretion, and upregulation of GLUT4 expression and translocation in adipocytes. []
- Anti-androgenic Effects: Studies on prostate cancer cells indicate that punicic acid exhibits anti-androgenic properties, inhibiting dihydrotestosterone-stimulated cell growth, androgen receptor nuclear accumulation, and the expression of androgen receptor-dependent genes. []
- Induction of Apoptosis: Punicic acid induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. [, , ] This apoptotic effect is mediated by a caspase-dependent pathway, particularly the intrinsic pathway. []
- Inhibition of Cell Proliferation and Migration: Punicic acid effectively inhibits the proliferation and migration of cancer cells, as demonstrated in studies on breast cancer and glioblastoma cells. [, , ]
- Antioxidant and Anti-inflammatory Effects: Punicic acid possesses antioxidant and anti-inflammatory properties, reducing oxidative stress and inflammatory responses in various models, including streptozotocin-induced diabetes. [, ]
ANone:
- Spectroscopic data:
ANone: Punicic acid, as a conjugated linolenic acid, is susceptible to oxidation.
- Oxidative Stability:
- Free Fatty Acid: Punicic acid in its free form is highly prone to oxidation in the presence of air. []
- Triacylglycerol-bound: When bound to triacylglycerols in pomegranate seed oil, punicic acid shows increased stability against oxidation, even under simulated gastric conditions and thermal stress. []
- Applications:
- Nutraceutical and Functional Food Ingredient: Due to its potential health benefits, punicic acid is investigated as a valuable ingredient in functional foods and nutraceuticals. [, , ]
- Pharmaceutical Applications: The anti-cancer, anti-inflammatory, and anti-diabetic properties of punicic acid make it a promising candidate for pharmaceutical applications. [, , ]
ANone:
- Stability: Punicic acid is susceptible to oxidation and isomerization, especially in its free form. [, ]
ANone:
- Absorption and Metabolism: Punicic acid is absorbed and metabolized in the body. Studies show that it is converted to conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer (c9,t11-CLA), in various tissues, including liver, skeletal muscle, and adipose tissue. [, , ]
- In vivo Activity and Efficacy:
- Anti-obesity Effects: Studies in mice models have shown that punicic acid can reduce body fat mass and alter lipid metabolism, leading to a decrease in adipose tissue weight and liver triglyceride levels. []
- Anti-diabetic Effects: Research suggests that punicic acid improves glucose tolerance and reduces fasting plasma glucose levels in diabetic animal models. [, ] This effect is partly attributed to its PPARγ agonist activity.
- Anti-inflammatory Effects: In vivo studies demonstrate that punicic acid can reduce inflammation in models of inflammatory bowel disease and diabetes. [, ]
ANone:
- In vitro Efficacy: Punicic acid has shown promising results in various in vitro studies, demonstrating:
- In vivo Efficacy: Animal studies have supported the in vitro findings, demonstrating:
ANone: Several analytical methods are employed to analyze punicic acid:
- Gas Chromatography (GC):
- GC-FID (Flame Ionization Detection): This method is widely used to determine the fatty acid composition of oils, including the quantification of punicic acid. [, , ]
- GC-MS (Mass Spectrometry): Provides more detailed structural information and is helpful in identifying punicic acid and its metabolites in biological samples. [, , ]
- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can differentiate punicic acid from other conjugated linolenic acid isomers and other fatty acids based on their unique chemical shifts. [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps analyze the functional groups present in punicic acid and compare it with other fatty acids. [, ]
ANone: While punicic acid exhibits unique properties, other conjugated linolenic acid (CLNA) isomers and related compounds can be considered as potential alternatives or substitutes:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)





